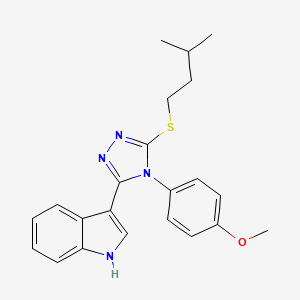
3-(5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been investigated in detail.
Scientific Research Applications
3-(5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. This compound has also been investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-(5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is not fully understood. However, it has been suggested that the compound exerts its effects by modulating various signaling pathways in cells. It has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole exhibits various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of certain bacterial strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole in lab experiments is its high potency and specificity. This compound has been found to exhibit strong activity at low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 3-(5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development. Finally, investigations into the pharmacokinetics and toxicity of this compound will be important for its future use in clinical settings.
Synthesis Methods
The synthesis of 3-(5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole involves the reaction of isopentylthiol, 4-methoxyphenylhydrazine, and indole-3-carbaldehyde in the presence of a catalyst. The reaction proceeds through a series of intermediate steps to yield the final product. The synthesis method has been optimized to ensure high yield and purity of the compound.
properties
IUPAC Name |
3-[4-(4-methoxyphenyl)-5-(3-methylbutylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c1-15(2)12-13-28-22-25-24-21(19-14-23-20-7-5-4-6-18(19)20)26(22)16-8-10-17(27-3)11-9-16/h4-11,14-15,23H,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAQGNFUMXNJPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(dimethylamino)ethyl]-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione](/img/structure/B2390265.png)

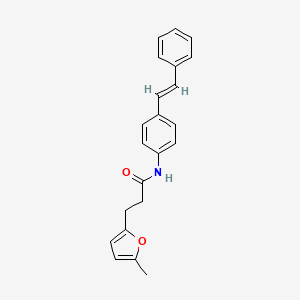
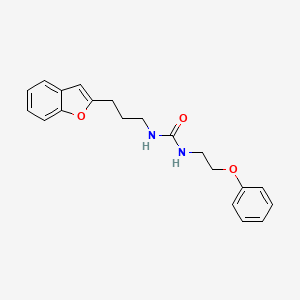
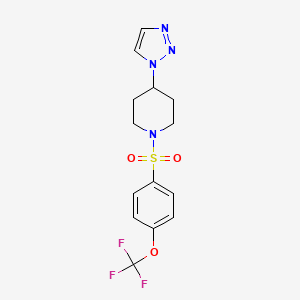
![4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2390273.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2390275.png)
![1-(2,6-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2390277.png)
![5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2390278.png)
![7-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2390279.png)

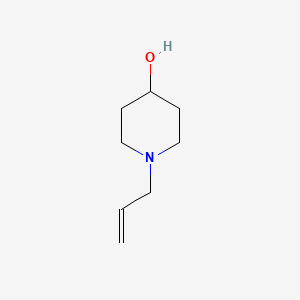
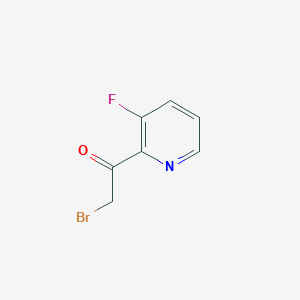
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-propylpentanamide](/img/structure/B2390286.png)